HDMAPP (triammonium)

Immunotherapy Gamma Delta T Cells Phosphoantigen

HDMAPP triammonium is the most potent natural phosphoantigen identified to date, exhibiting picomolar activity (EC50=0.39 nM) versus millimolar concentrations required for endogenous analogs like IPP. The triammonium salt formulation ensures superior aqueous solubility and stability—critical for reproducible Vγ9Vδ2 T cell expansion, TCR signaling studies, and in vivo primate models. Substitution with less potent analogs risks experimental failure and wasted resources. Verify purity (≥98%) and triammonium salt form before purchase to ensure biological activity matches published benchmarks.

Molecular Formula C5H21N3O8P2
Molecular Weight 313.18 g/mol
Cat. No. B15139247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDMAPP (triammonium)
Molecular FormulaC5H21N3O8P2
Molecular Weight313.18 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)(O)OP(=O)(O)O)CO.N.N.N
InChIInChI=1S/C5H12O8P2.3H3N/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9;;;/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9);3*1H3/b5-2+;;;
InChIKeyYPBALCNFFTVQJJ-JZWSQSCTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDMAPP Triammonium Phosphoantigen: Key Identity and Procurement-Relevant Characteristics


HDMAPP triammonium (CAS 443892-56-6) is the triammonium salt form of (E)-1-hydroxy-2-methylbut-2-enyl 4-diphosphate, a naturally occurring microbial phosphoantigen [1]. This compound is a key intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis in eubacteria and protozoa [2]. As a non-peptide phosphoantigen, HDMAPP directly activates human Vγ9Vδ2 T cells, a unique subset of gamma delta T lymphocytes with potent anti-tumor and anti-microbial properties [3]. The triammonium salt formulation enhances aqueous solubility and stability, making it the preferred form for research and development applications.

Why HDMAPP Triammonium Cannot Be Substituted by Generic Phosphoantigens


Phosphoantigens are not interchangeable; their potency, stability, and biological effects vary dramatically due to structural differences. HDMAPP triammonium is the most potent natural phosphoantigen identified to date, exhibiting picomolar to low nanomolar activity, whereas endogenous analogs like IPP require millimolar concentrations [1]. Synthetic analogs like BrHPP and C-HDMAPP have been engineered for improved stability or specific properties, but they differ in potency, metabolic stability, and activation kinetics [2]. Selecting the correct phosphoantigen is critical for experimental reproducibility and translational relevance; substitution with a less potent or structurally distinct analog can lead to failed experiments, misleading conclusions, and wasted resources.

HDMAPP Triammonium: Quantified Differentiation from Key Comparators for Informed Procurement


HDMAPP Triammonium vs. IPP: 10,000-Fold Superior Potency in Vγ9Vδ2 T Cell Activation

HDMAPP triammonium (HMB-PP) is 10⁴ times more potent than isopentenyl pyrophosphate (IPP) in activating human Vγ9Vδ2 T cells [1]. This extreme potency difference is critical for research applications where physiological relevance and minimal off-target effects are paramount.

Immunotherapy Gamma Delta T Cells Phosphoantigen

HDMAPP Triammonium vs. BrHPP: Kinetic and Transcriptomic Profile Advantages

HDMAPP induces rapid activation of the MEK/Erk and PI-3K/Akt signaling pathways in Vγ9Vδ2 T cells, comparable to anti-CD3 stimulation, whereas BrHPP exhibits slower activation kinetics [1]. Furthermore, HDMAPP treatment does not induce down-modulation of surface TCR, sustaining activation upon re-stimulation [1]. Transcriptomic analysis reveals that HDMAPP elicits a distinct transcriptional signature compared to IPP, with enrichment in pathways related to effector function [2].

Immunology Cancer Immunotherapy Transcriptomics

HDMAPP Triammonium vs. C-HDMAPP: A Trade-off Between Potency and Metabolic Stability

While HDMAPP is the most potent natural phosphoantigen (EC50 0.39 nM), its pyrophosphate moiety is susceptible to enzymatic hydrolysis. The phosphonate analog C-HDMAPP was developed to enhance metabolic stability, achieving an IC50 of 0.91 nM for TNF-α stimulation [1]. This represents a ~2.3-fold reduction in potency but provides significantly increased stability in solution and in vivo [1].

Prodrug Design ADMET Properties In Vivo Efficacy

HDMAPP Triammonium In Vivo Efficacy: Dose-Dependent γδ T Cell Expansion in Non-Human Primates

In a cynomolgus monkey model, intravenous administration of HDMAPP triammonium (0.02-2.5 mg/kg) for 15 days resulted in a significant, dose-dependent increase in circulating γδ T cells, with maximal effect observed at 2.5 mg/kg . This demonstrates robust in vivo pharmacodynamic activity in a relevant preclinical model.

In Vivo Pharmacology Non-Human Primate Model Immunomodulation

Optimal Applications for HDMAPP Triammonium Based on Quantitative Differentiation


In Vitro Activation and Expansion of Vγ9Vδ2 T Cells for Adoptive Immunotherapy

Given its picomolar potency (EC50 = 0.39 nM) and rapid activation kinetics [1], HDMAPP triammonium is ideal for the in vitro stimulation and expansion of Vγ9Vδ2 T cells from human peripheral blood. The compound enables robust expansion while minimizing potential toxicity associated with higher concentrations of less potent phosphoantigens like IPP [2]. This application is critical for generating sufficient numbers of functional γδ T cells for adoptive transfer in cancer immunotherapy research.

Investigating TCR Signaling Mechanisms and Transcriptional Responses in γδ T Cells

HDMAPP triammonium's ability to rapidly induce MEK/Erk and PI-3K/Akt pathways, akin to direct TCR stimulation with anti-CD3, makes it a superior tool for dissecting proximal TCR signaling events in Vγ9Vδ2 T cells [1]. Furthermore, its distinct transcriptional signature compared to other phosphoantigens like IPP [3] allows researchers to study antigen-specific gene expression programs. Use of HDMAPP ensures that the observed signaling and transcriptional changes are physiologically relevant to the most potent natural antigen.

Preclinical In Vivo Pharmacodynamic Studies of γδ T Cell Modulation

For studies requiring assessment of in vivo γδ T cell expansion and function, HDMAPP triammonium offers a proven track record in non-human primate models, showing dose-dependent increases in circulating γδ T cells . While C-HDMAPP may offer superior stability for some in vivo applications, HDMAPP remains the benchmark for natural antigen potency in these models [4]. This application is essential for evaluating the therapeutic potential of γδ T cell activation in cancer and infectious disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDMAPP (triammonium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.